Bactobolamine

Description

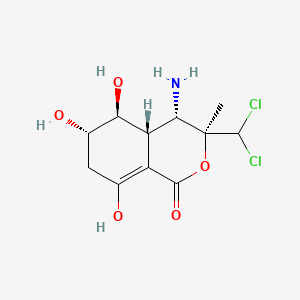

Structure

3D Structure

Properties

CAS No. |

78013-07-7 |

|---|---|

Molecular Formula |

C11H15Cl2NO5 |

Molecular Weight |

312.14 g/mol |

IUPAC Name |

(3S,4S,4aS,5S,6S)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one |

InChI |

InChI=1S/C11H15Cl2NO5/c1-11(10(12)13)8(14)6-5(9(18)19-11)3(15)2-4(16)7(6)17/h4,6-8,10,15-17H,2,14H2,1H3/t4-,6+,7+,8-,11-/m0/s1 |

InChI Key |

JRSVJUAXNOFGEL-LFRLGQHFSA-N |

Isomeric SMILES |

C[C@]1([C@H]([C@H]2[C@@H]([C@H](CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |

Canonical SMILES |

CC1(C(C2C(C(CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Bactobolamine: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolamine, a potent immunosuppressive agent, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. We delve into its initial isolation from a bacterial source, its structural characterization, and its multifaceted biological effects, with a particular focus on its immunosuppressive and antitumor properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the known signaling pathways associated with its mechanism of action to serve as a valuable resource for researchers and professionals in drug development.

Discovery and Origin

This compound belongs to a family of related natural products, including the well-studied antibiotic Bactobolin. The initial discovery of this class of compounds dates back to the late 1970s.

Producing Organism

The bactobolin family of compounds, including this compound, was first isolated from a bacterium identified as Pseudomonas sp. No. B88-32. However, with advancements in microbial taxonomy and 16S rRNA sequencing, the producing organism has been more accurately identified as a species of Burkholderia, specifically Burkholderia thailandensis. This reclassification highlights the importance of modern molecular techniques in accurately identifying microbial sources of novel natural products.

Isolation and Structural Elucidation

The isolation of this compound and its congeners from the fermentation broth of the producing bacterium typically involves a series of chromatographic techniques. The planar structure and relative stereochemistry of these molecules were determined through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR). The absolute stereochemistry was later confirmed through total synthesis efforts.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its immunosuppressive and antitumor effects being the most prominent.

Immunosuppressive Activity

This compound is a potent inhibitor of T-lymphocyte proliferation. Its primary mechanism of immunosuppression involves the inhibition of Interleukin-2 (IL-2) biosynthesis in activated T-cells.[1] IL-2 is a critical cytokine for T-cell proliferation and differentiation, and its suppression leads to a downstream dampening of the adaptive immune response.

While the precise molecular targets of this compound in T-cell signaling are not fully elucidated, its inhibitory effect on IL-2 production suggests an interference with the signaling cascade upstream of IL-2 gene transcription. Key pathways in T-cell activation that lead to IL-2 production include the calcineurin-NFAT and the NF-κB signaling pathways. Further research is needed to pinpoint the exact molecular interactions of this compound within these pathways.

Antitumor Activity

The related compound, Bactobolin, has demonstrated significant cytotoxic activity against various cancer cell lines. This activity is attributed to its ability to inhibit protein synthesis. Structural and biochemical studies have revealed that Bactobolin targets the 50S ribosomal subunit, specifically binding to the L2 ribosomal protein. This interaction obstructs the peptidyl transferase center, thereby halting protein elongation. Given the structural similarity, it is highly probable that this compound shares a similar mechanism of action for its antitumor effects.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this section will be updated as more research becomes available. The following tables are placeholders for future data on the biological activity of this compound.

Table 1: Immunosuppressive Activity of this compound

| Assay | Cell Line/System | IC50 | Reference |

| T-Cell Proliferation | Human PBMCs | Data not available | |

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Data not available | |

| IL-2 Production | Jurkat cells | Data not available |

Table 2: Antitumor Activity of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| Jurkat | T-cell Leukemia | Data not available | |

| K562 | Chronic Myelogenous Leukemia | Data not available | |

| HeLa | Cervical Cancer | Data not available |

Experimental Protocols

Measurement of IL-2 Production using CTLL-2 Bioassay

This protocol describes a common method to quantify the amount of biologically active IL-2 produced by T-cells, and thus to assess the inhibitory effect of compounds like this compound. The assay utilizes the CTLL-2 cell line, which is dependent on IL-2 for proliferation.[2][3][4]

Materials:

-

CTLL-2 cell line

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Recombinant IL-2 standard

-

Test samples (e.g., supernatants from activated T-cells treated with this compound)

-

96-well flat-bottom microplates

-

Cell proliferation reagent (e.g., MTT, XTT, or resazurin)

-

Plate reader

Procedure:

-

Cell Preparation: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a saturating concentration of IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual IL-2. Resuspend the cells in IL-2-free medium at a concentration of 2 x 10^5 cells/mL.

-

Standard Curve: Prepare a serial dilution of the recombinant IL-2 standard in IL-2-free medium.

-

Plate Setup: Add 50 µL of the IL-2 standards and test samples to the wells of a 96-well plate in triplicate. Add 50 µL of IL-2-free medium to the negative control wells.

-

Cell Seeding: Add 50 µL of the washed CTLL-2 cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. Calculate the concentration of IL-2 in the test samples by interpolating from the standard curve.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a widely used in vitro assay to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.[5]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

Complete RPMI-1640 medium

-

Mitomycin C or irradiation source

-

96-well round-bottom microplates

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

Scintillation counter or plate reader

Procedure:

-

Cell Isolation: Isolate PBMCs from the whole blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C (to inhibit their proliferation) or irradiate them. Wash the cells extensively to remove any residual mitomycin C.

-

Responder Cell Preparation: The PBMCs from the second donor will serve as the responder cells.

-

Plate Setup: Seed the responder cells at a concentration of 1 x 10^5 cells/well in a 96-well round-bottom plate. Add the stimulator cells at a 1:1 ratio to the responder cells.

-

Treatment: Add serial dilutions of this compound or a vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive methods: Follow the manufacturer's protocol for BrdU incorporation or CFSE dilution analysis by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general T-cell activation pathway leading to IL-2 production and a typical workflow for screening immunosuppressive compounds.

Figure 1. Simplified T-cell activation signaling pathway leading to IL-2 production.

Figure 2. General workflow for screening immunosuppressive compounds using a Mixed Lymphocyte Reaction (MLR) assay.

Conclusion

This compound is a promising natural product with potent immunosuppressive and potential antitumor activities. Its mechanism of action, primarily through the inhibition of IL-2 production in T-cells and likely through the inhibition of protein synthesis in cancer cells, makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of this compound, summarizing the current knowledge of its discovery, origin, and biological functions. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will be crucial for its translation into clinical applications. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers interested in investigating this intriguing molecule.

References

- 1. Immunosuppressive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frederick.cancer.gov [frederick.cancer.gov]

- 3. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of human and murine interleukin 2 and interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. marinbio.com [marinbio.com]

Bactobolamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine and its closely related analogues, primarily bactobolin, are potent natural products with significant immunosuppressive and antitumor properties.[1] Isolated from species of Pseudomonas, these compounds have garnered considerable interest within the scientific community for their potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound and its derivatives, with a focus on the underlying molecular mechanisms and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

The bactobolin family of compounds is characterized by a complex polyketide-peptide structure. While "this compound" is a recognized entity, the majority of research has focused on "bactobolin" and "bactobolin A". The key structural features and physicochemical properties are summarized in the tables below.

Core Chemical Structures

| Compound | Chemical Structure |

| This compound |

|

| Bactobolin |

|

| Bactobolin A |

|

Physicochemical Data

| Property | This compound | Bactobolin | Bactobolin A |

| CAS Number | 78013-07-7[2] | 72615-20-4[1] | Not Available |

| Molecular Formula | C₁₁H₁₅Cl₂NO₅[2] | C₁₄H₂₀Cl₂N₂O₆ | C₁₅H₂₂Cl₂N₂O₅ |

| Molecular Weight ( g/mol ) | 312.1 | 383.22 | 381.2 |

| Solubility | Soluble in DMSO and Water | Data not readily available | Data not readily available |

| Melting Point | Data not readily available | Data not readily available | Data not readily available |

Biological Activity and Mechanism of Action

Bactobolin exhibits potent immunosuppressive and antitumor activities. Its primary mechanism of action is believed to be the inhibition of T-cell activation and proliferation, a critical step in the adaptive immune response. This is achieved through the disruption of key signaling pathways involved in immune cell function.

Immunosuppressive Effects

Bactobolin's immunosuppressive effects are primarily mediated through the inhibition of Interleukin-2 (IL-2) production and signaling. IL-2 is a crucial cytokine for T-cell proliferation and differentiation. The inhibition of IL-2 signaling by bactobolin likely involves the disruption of upstream signaling cascades, including the Calcineurin-NFAT and NF-κB pathways, which are essential for the transcriptional activation of the IL-2 gene.

Furthermore, evidence suggests that bactobolin may also exert its effects through the inhibition of vacuolar H+-ATPase (V-ATPase). V-ATPases are proton pumps crucial for the acidification of intracellular compartments, and their inhibition can disrupt various cellular processes, including protein trafficking and degradation, which can indirectly impact immune cell signaling.

Proposed Signaling Pathway of Bactobolin-Mediated Immunosuppression

The following diagram illustrates the proposed mechanism by which bactobolin inhibits T-cell activation.

Caption: Proposed signaling pathway of bactobolin-mediated immunosuppression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bactobolin.

Total Synthesis of Bactobolin A

The total synthesis of bactobolin A is a complex multi-step process. A stereoselective synthesis has been reported starting from (-)-quinic acid. The key steps involve a stereoselective vinylogous aldol reaction, a rhodium(II)-catalyzed C-H amination, and an intramolecular alkoxycarbonylation.

Illustrative Workflow for Key Synthetic Steps:

Caption: Key stages in the total synthesis of (-)-Bactobolin A.

Isolation of Bactobolin from Pseudomonas

Bactobolin can be isolated from the culture broth of Pseudomonas species.

Protocol:

-

Culturing: Grow the Pseudomonas strain in a suitable liquid medium under optimal conditions for bactobolin production.

-

Extraction: After incubation, centrifuge the culture to separate the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Purification: Purify the crude extract using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain pure bactobolin.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is used to assess the immunosuppressive activity of bactobolin on T-cell proliferation.

Protocol:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator cells).

-

Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate.

-

Bactobolin Treatment: Add varying concentrations of bactobolin to the co-cultures. Include a vehicle control.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.

-

Proliferation Assessment: Measure T-cell proliferation using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT).

T-Cell Proliferation Assay (CFSE-based)

This assay provides a more detailed analysis of cell division.

Protocol:

-

Cell Labeling: Label responder T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

Activation: Activate the CFSE-labeled T-cells with anti-CD3 and anti-CD28 antibodies in the presence of different concentrations of bactobolin.

-

Incubation: Incubate for 3-5 days.

-

Analysis: Analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

NF-κB Activation Assay

This assay determines if bactobolin inhibits the activation of the NF-κB pathway.

Protocol:

-

Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat) and pre-treat with various concentrations of bactobolin for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Western Blot Analysis: Perform Western blotting on the nuclear fractions to detect the presence of the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.

Calcineurin Phosphatase Activity Assay

This assay directly measures the effect of bactobolin on calcineurin activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and calmodulin in a suitable buffer.

-

Bactobolin Addition: Add different concentrations of bactobolin to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding Ca²⁺.

-

Incubation: Incubate at 30°C for a defined period.

-

Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method (e.g., malachite green assay).

V-ATPase Inhibition Assay

This assay measures the inhibition of V-ATPase proton pumping activity.

Protocol:

-

Vesicle Preparation: Isolate membrane vesicles rich in V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes).

-

Assay Buffer: Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., ACMA).

-

Bactobolin Treatment: Add various concentrations of bactobolin to the vesicle suspension.

-

Initiate Pumping: Initiate proton pumping by adding ATP.

-

Fluorescence Measurement: Monitor the quenching of fluorescence over time, which is indicative of vesicle acidification. Inhibition of fluorescence quenching indicates V-ATPase inhibition.

Conclusion

This compound and its analogues, particularly bactobolin, represent a promising class of natural products with significant therapeutic potential. Their ability to suppress the immune system through the inhibition of key T-cell activation pathways makes them attractive candidates for the development of novel immunosuppressive drugs. Further research into their precise molecular mechanisms and the development of more efficient synthetic routes will be crucial for realizing their full clinical potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted biological activities of these fascinating molecules.

References

Stereoselective Total Synthesis of Bactobolamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bactobolamine is a polyketide natural product with significant antitumor and antibacterial properties. Its complex molecular architecture, featuring five contiguous stereocenters and a unique dichloromethyl group, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the key stereoselective strategies developed for the total synthesis of this compound. We will focus on the highly diastereoselective enantiospecific synthesis by the Švenda group, the pioneering racemic synthesis by the Weinreb group, and emerging strategies, presenting their core data in structured tables, detailing key experimental protocols, and visualizing the synthetic logic through diagrams.

Introduction to this compound

This compound and its related natural product, Bactobolin A, were first isolated from Pseudomonas yoshidomiensis. These compounds exhibit potent biological activity by inhibiting protein translation through binding to the ribosome, making them attractive targets for the development of novel therapeutics. The primary synthetic challenges lie in the stereocontrolled construction of the bicyclic core and the installation of the five contiguous stereocenters with high fidelity.

Enantiospecific Synthesis of (-)-Bactobolin A (Švenda, 2020)

The Švenda group reported a highly efficient and stereocontrolled synthesis of (-)-Bactobolin A, the enantiomer of natural this compound. This approach leverages a chiral pool starting material, (-)-quinic acid, to establish all five stereocenters through substrate control. The overall synthesis was achieved in a 10% yield over the longest linear sequence.[1]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for the Švenda synthesis is outlined below. The strategy hinges on a late-stage amide coupling to introduce the alanine side chain. The core bicyclic lactone is envisioned to be formed via an intramolecular alkoxycarbonylation. The crucial stereocenters are set using a diastereoselective C-H amination and a vinylogous Mukaiyama aldol reaction.

Caption: Retrosynthetic analysis of (-)-Bactobolin A by the Švenda group.

Key Stereoselective Steps & Data

The success of this synthesis relies on several key transformations that proceed with high levels of stereocontrol.

Table 1: Quantitative Data for Key Steps in the Švenda Synthesis

| Step | Reactants | Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Vinylogous Mukaiyama Aldol | Silyl diene, 1,1-dichloroacetone | TiCl4, CH2Cl2, -78 °C | Aldol adduct | 71 | 7:1 |

| Diastereoselective Hydrogenation | α,β-Unsaturated ketone | H2, Pd/C, EtOAc, rt | Saturated ketone | 98 | >20:1 |

| Rh-catalyzed C-H Amination | Carbamate precursor | Rh2(esp)2, PhI(OPiv)2, MgO, benzene, 60 °C | Oxazolidinone | 74 | Complete diastereoselectivity |

| Intramolecular Alkoxycarbonylation | Oxazolidinone | 1. NsCl, 4-DMAP, CH2Cl22. NaH, THF, 0 °C to rt | Bicyclic lactone | 62 (2 steps) | - |

Experimental Protocol: Rh-catalyzed C-H Amination

This step is critical for establishing the configuration of the axial amine at C4.

Procedure: To a solution of the carbamate precursor (1.0 eq) in benzene (0.05 M) were added Rh2(esp)2 (1 mol %), PhI(OPiv)2 (1.5 eq), and MgO (3.0 eq). The reaction mixture was stirred at 60 °C for 1 hour. After cooling to room temperature, the mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired oxazolidinone product.

Synthetic Workflow Diagram

The forward synthesis workflow showcases the efficient construction of the complex target molecule.

Caption: Forward synthesis workflow for (-)-Bactobolin A (Švenda, 2020).

Racemic Total Synthesis of (±)-Bactobolin (Weinreb, 1988)

The first total synthesis of Bactobolin was accomplished by Weinreb and Garigipati in 1988.[2] This landmark achievement provided access to the natural product in racemic form and established a foundation for future synthetic endeavors. A key feature of this synthesis is a Diels-Alder reaction to construct the carbocyclic core.

Key Features and Data

The Weinreb synthesis employs a hetero-Diels-Alder reaction and a carefully orchestrated sequence of functional group manipulations to build the target molecule.

Table 2: Quantitative Data for Key Steps in the Weinreb Synthesis

| Step | Reactants | Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Hetero-Diels-Alder | Danishefsky's diene, N-salicylidene-L-alanine methyl ester | CH2Cl2, rt | Dihydropyrone adduct | 85 | Not reported (racemic) |

| Diastereoselective Reduction | Ketone intermediate | L-Selectride, THF, -78 °C | Alcohol intermediate | 90 | 9:1 |

| Dichloromethyl Addition | Aldehyde intermediate | LiCHCl2, CeCl3, THF, -100 °C | Dichloro alcohol | 65 | 4:1 |

Experimental Protocol: Diastereoselective Addition of Dichloromethyllithium

This step introduces the characteristic dichloromethyl group, with moderate diastereoselectivity controlled by chelation to cerium.

Procedure: A solution of the aldehyde precursor (1.0 eq) in THF (0.1 M) was cooled to -100 °C. Anhydrous CeCl3 (1.5 eq) was added, and the suspension was stirred for 1 hour. A solution of dichloromethyllithium (generated in situ from CH2Cl2 and LDA) in THF was then added dropwise. The reaction was stirred for 30 minutes at -100 °C before being quenched with saturated aqueous NH4Cl. The mixture was warmed to room temperature and extracted with ethyl acetate. The combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was purified by chromatography to yield the product as a mixture of diastereomers.

Emerging Strategies: The Aza-Wacker Approach (Sathyamoorthi, 2022)

More recent efforts have focused on developing novel strategies for the construction of the this compound core, which could enable the synthesis of diverse analogs. The Sathyamoorthi group has been exploring a sulfamate-tethered aza-Wacker cyclization to install the C4 nitrogen stereocenter.[2][3][4]

Core Logic and Workflow

This approach aims to form the key C-N bond through an intramolecular palladium-catalyzed cyclization of a sulfamate onto a tethered olefin. While a full total synthesis has not yet been reported, this strategy offers a novel disconnection and potential for modularity.

Caption: Conceptual workflow of the aza-Wacker approach to this compound.

This strategy is currently under development and is expected to provide access to C4-epi-Bactobolamine and other novel analogs for structure-activity relationship studies.

Conclusion

The stereoselective total synthesis of this compound has evolved significantly from the initial racemic routes to highly efficient, enantiospecific strategies. The work of the Švenda group demonstrates the power of chiral pool synthesis and substrate-controlled reactions to master the molecule's stereochemical complexity. The pioneering synthesis by Weinreb laid the crucial groundwork, and new, innovative approaches like the aza-Wacker cyclization continue to push the boundaries of synthetic chemistry, promising access to a wider range of biologically active analogs. These efforts not only highlight the ingenuity of synthetic chemists but also provide essential tools for the further biological investigation and potential therapeutic development of the this compound family of natural products.

References

- 1. Stereocontrolled Synthesis of (-)-Bactobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress towards the syntheses of Bactobolin A and C4- epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

Unveiling the Molecular Arsenal of Bactobolamine: A Technical Guide to its Ribosomal Targets and Binding Sites

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets and binding sites of bactobolamine, a potent antibiotic with a unique mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. Here, we consolidate key findings on this compound's interaction with its primary cellular target, the ribosome, and provide detailed experimental methodologies for the characterization of this interaction.

Core Findings: this compound's Assault on the Ribosome

This compound exerts its antimicrobial activity by targeting the bacterial 70S ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, this compound A binds to a novel site on the 50S large subunit, leading to the inhibition of translation.[1] This binding site is distinct from those of many other known ribosome-targeting antibiotics, highlighting this compound's potential for development against resistant bacterial strains.

The binding of this compound A displaces the peptidyl-tRNA (P-site tRNA), a key molecule in the elongation of the polypeptide chain.[1] This displacement stalls protein synthesis, ultimately leading to bacterial growth inhibition. Resistance to this compound has been shown to arise from specific mutations in the gene rplB, which encodes the ribosomal protein uL2 (formerly L2).[2][3][4] This protein is located near the this compound binding site, and mutations in uL2 are thought to disrupt the antibiotic's interaction with the ribosome.

A high-resolution crystal structure of this compound A in complex with the Thermus thermophilus 70S ribosome has been determined at 3.4 Å, providing a detailed view of the binding interactions. This structural information is invaluable for the rational design of novel this compound analogs with improved efficacy and pharmacokinetic properties.

Quantitative Analysis of this compound Activity

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The data clearly demonstrates the increased resistance of Bacillus subtilis mutants harboring mutations in the rplB gene.

| Compound | Strain | Relevant Genotype | MIC (μg/mL) | Reference |

| This compound A | Bacillus subtilis 168 | Wild-type | 3 | Chandler et al., 2012 |

| This compound A | B. subtilis JEC11 | rplB (E236A) | 17 | Chandler et al., 2012 |

| This compound A | B. subtilis JEC12 | rplB (E236Q) | 21 | Chandler et al., 2012 |

| This compound A | B. subtilis JEC13 | rplB (G235D) | 100 | Chandler et al., 2012 |

| This compound A | B. subtilis JEC14 | rplB (G235V) | 100 | Chandler et al., 2012 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound's molecular targets.

Crystallography of the this compound-Ribosome Complex

The determination of the co-crystal structure of this compound A with the 70S ribosome was a landmark achievement in understanding its mechanism of action. The following is a representative protocol for such an experiment.

1. Ribosome Purification from Thermus thermophilus

-

Grow Thermus thermophilus cells to mid-log phase.

-

Harvest cells by centrifugation and resuspend in a buffer containing Tris-HCl, KCl, Mg(OAc)₂, and protease inhibitors.

-

Lyse cells using a French press or sonication.

-

Clarify the lysate by centrifugation.

-

Isolate ribosomes by ultracentrifugation through a sucrose cushion.

-

Further purify 70S ribosomes using sucrose density gradient centrifugation.

-

Collect the 70S fraction and concentrate using ultrafiltration.

2. Crystallization

-

Prepare a complex of the 70S ribosome, a specific mRNA, and a P-site tRNA analog.

-

Incubate the complex with an excess of this compound A.

-

Set up crystallization trials using the hanging drop vapor diffusion method at a constant temperature (e.g., 19°C).

-

Screen a variety of crystallization conditions, varying the precipitant (e.g., polyethylene glycol), salts, and pH.

-

Optimize lead conditions to obtain diffraction-quality crystals.

3. Data Collection and Structure Determination

-

Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using appropriate software (e.g., XDS or HKL2000).

-

Solve the structure using molecular replacement with a known ribosome structure as a search model.

-

Build the model of this compound and the surrounding ribosomal components into the electron density map and refine the structure.

Determination of this compound Resistance and Identification of Mutations

Identifying the genetic basis of resistance is key to understanding the antibiotic's target and potential resistance mechanisms in clinical settings.

1. Isolation of this compound-Resistant Mutants

-

Grow a culture of a susceptible bacterial strain, such as Bacillus subtilis, to a high density.

-

Plate the culture on agar medium containing a concentration of this compound significantly above the MIC for the wild-type strain.

-

Incubate the plates until resistant colonies appear.

-

Isolate and purify individual resistant colonies by re-streaking on selective medium.

2. Minimum Inhibitory Concentration (MIC) Determination

-

Use the broth microdilution method to determine the MIC of this compound for the wild-type and resistant strains.

-

Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

3. Whole-Genome Sequencing and Mutation Identification

-

Extract genomic DNA from the wild-type and resistant mutant strains.

-

Prepare sequencing libraries and perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).

-

Align the sequencing reads from the mutant strains to the reference genome of the wild-type strain.

-

Identify single nucleotide polymorphisms (SNPs) and other mutations in the resistant strains compared to the wild-type.

-

Focus on mutations in genes encoding ribosomal components, such as rplB, to identify the likely cause of resistance.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Mechanism of action of this compound.

Experimental workflow for target validation.

This guide serves as a comprehensive resource for understanding the molecular basis of this compound's antimicrobial activity. The detailed information on its binding site and the experimental protocols provided herein are intended to facilitate further research and the development of this promising class of antibiotics.

References

- 1. Whole-Genome Sequences of Bacillus subtilis and Close Relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. Whole-genome sequencing and phenotypic analysis of Bacillus subtilis mutants following evolution under conditions of relaxed selection for sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Bactobolamine: An Examination of its Role as a V-ATPase Inhibitor

A comprehensive review of available scientific literature reveals no direct evidence to support the classification of bactobolamine as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor. While the user request sought an in-depth technical guide on this specific topic, extensive searches have not yielded any studies detailing a mechanism of action for this compound involving the inhibition of V-ATPase.

This guide will instead provide a summary of the currently understood biological activities of this compound and a technical overview of V-ATPase inhibition by other well-characterized compounds. This will include the requested data presentation, experimental protocols, and visualizations for established V-ATPase inhibitors to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this area.

This compound: Current Understanding

This compound is primarily recognized for its immunosuppressive properties. Research has shown that it can inhibit the production of Interleukin-2 (IL-2) in CTLL cells.[1] Furthermore, in vivo studies have demonstrated its potential in prolonging allograft survival in rat models of heart and liver transplantation, as well as in a canine kidney allograft model.[1] The mechanism behind its immunosuppressive effects is the primary focus of existing research, with no current data linking it to V-ATPase inhibition.

V-ATPase Inhibition: A General Overview

Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular organelles, such as lysosomes, endosomes, and vacuoles.[2][3] This acidification is crucial for a multitude of cellular processes, including protein degradation, receptor recycling, and autophagy.[4] Inhibition of V-ATPase disrupts these processes and is a key area of investigation for various therapeutic applications, including cancer and infectious diseases.

Prominent V-ATPase Inhibitors

Several potent and specific V-ATPase inhibitors have been identified and are widely used in research. The most notable among these are the macrolide antibiotics, bafilomycin A1 and concanamycin. These compounds are highly specific for V-ATPase and do not significantly affect other ATPases. Bafilomycin A1, for instance, is a valuable tool for studying autophagy as it blocks the fusion of autophagosomes with lysosomes and inhibits the degradation of autophagic cargo.

Signaling Pathways Modulated by V-ATPase Inhibition

The inhibition of V-ATPase has been shown to impact several critical signaling pathways within the cell. The disruption of endosomal and lysosomal pH can alter the normal trafficking and degradation of signaling receptors and components.

A key pathway affected is the Notch signaling pathway . V-ATPase-mediated acidification of endosomes is required for the proper processing and activation of Notch receptors. Inhibition of V-ATPase can, therefore, lead to a reduction in Notch signaling activity.

Another important pathway is the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism. V-ATPase activity is linked to the activation of mTORC1 on the lysosomal surface in response to amino acid availability. Consequently, V-ATPase inhibitors can suppress mTORC1 signaling.

The diagram below illustrates the general impact of V-ATPase inhibition on these two signaling pathways.

Experimental Protocols for Studying V-ATPase Inhibition

Characterizing a compound as a V-ATPase inhibitor involves a series of in vitro and cell-based assays. Below are generalized methodologies for key experiments.

V-ATPase Activity Assay (Proton Pumping)

This assay directly measures the proton-pumping activity of V-ATPase in isolated membrane vesicles.

Methodology:

-

Vesicle Preparation: Isolate membrane vesicles rich in V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes) by differential centrifugation and density gradient centrifugation.

-

Fluorescence-Based pH Measurement: Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange or quinacrine). The fluorescence of these dyes is quenched upon accumulation in an acidic environment.

-

Assay Initiation: Initiate the assay by adding ATP to energize the V-ATPase. Monitor the decrease in fluorescence over time, which corresponds to proton influx and acidification of the vesicles.

-

Inhibitor Testing: Pre-incubate the vesicles with the test compound (e.g., this compound) at various concentrations before adding ATP. A potent inhibitor will prevent the ATP-dependent fluorescence quenching.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Lysosomal pH Measurement

This cell-based assay assesses the effect of a compound on the pH of lysosomes in living cells.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or MCF-7) in a suitable format for microscopy or flow cytometry.

-

Inhibitor Treatment: Treat the cells with the test compound at various concentrations for a defined period. Include a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control.

-

Lysosomal Staining: Load the cells with a lysosomotropic fluorescent probe whose accumulation and/or fluorescence intensity is dependent on the lysosomal pH (e.g., LysoTracker Red DND-99 or LysoSensor Green DND-189).

-

Imaging or Flow Cytometry: Visualize the cells using fluorescence microscopy or quantify the cellular fluorescence using flow cytometry. An increase in lysosomal pH due to V-ATPase inhibition will result in a decrease in the fluorescence signal of LysoTracker probes.

-

Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. A dose-dependent decrease in fluorescence indicates V-ATPase inhibition in a cellular context.

The following diagram outlines a typical experimental workflow for screening and validating a potential V-ATPase inhibitor.

References

Bactobolamine's Impact on Cellular pH Homeostasis: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct effects of bactobolamine on cellular pH homeostasis are not extensively documented in current scientific literature. This guide provides a comprehensive overview of the established mechanisms by which cellular pH is regulated and how its disruption can lead to cellular dysfunction and death, using well-characterized compounds like the V-ATPase inhibitor Bafilomycin A1 as a model. This framework is intended to serve as a guide for investigating the potential, yet unconfirmed, role of this compound in modulating cellular pH.

Introduction: The Critical Role of Cellular pH Homeostasis

Cellular functions are exquisitely sensitive to pH. Eukaryotic cells maintain a tightly regulated internal pH, typically around 7.2 in the cytoplasm, while specific organelles, such as lysosomes, require a much more acidic environment (pH 4.5-5.0) to function correctly. This intricate pH gradient across different cellular compartments is crucial for a myriad of physiological processes, including enzyme activity, protein sorting, receptor-mediated endocytosis, and autophagy. The disruption of this delicate pH balance can have profound consequences, leading to cellular stress, dysfunction, and ultimately, apoptosis or other forms of cell death.

This compound, a chlorinated polyketide, is known for its potent immunosuppressive and cytotoxic activities. While its ability to induce apoptosis has been noted, the precise molecular mechanisms underlying its cytotoxicity, particularly concerning its potential effects on cellular pH homeostasis, remain to be fully elucidated. This guide will explore the established mechanisms of cellular pH regulation and its disruption by pharmacological agents, providing a hypothetical framework for understanding the potential impact of this compound.

V-ATPase: The Master Regulator of Organellar pH

The vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme complex responsible for pumping protons across membranes, thereby acidifying intracellular compartments.[1][2] This process is fundamental for the function of organelles such as lysosomes, endosomes, and the Golgi apparatus.

Mechanism of Action: V-ATPase utilizes the energy from ATP hydrolysis to transport protons from the cytoplasm into the lumen of organelles, against a concentration gradient. This proton translocation is essential for maintaining the low pH required for the activity of lysosomal hydrolases, which are responsible for the degradation of cellular waste and pathogens.

Consequences of V-ATPase Inhibition

Pharmacological inhibition of V-ATPase leads to a cascade of cellular events stemming from the disruption of organellar acidification. Bafilomycin A1, a macrolide antibiotic, is a well-characterized and potent inhibitor of V-ATPase and serves as a key tool for studying the consequences of impaired lysosomal function.[2]

-

Lysosomal pH Alkalinization: The most immediate effect of V-ATPase inhibition is an increase in the luminal pH of lysosomes and other acidic organelles. This alkalization inactivates pH-dependent lysosomal enzymes.

-

Disruption of Autophagy: Autophagy is a cellular recycling process that involves the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded. V-ATPase-mediated acidification is crucial for both the fusion of autophagosomes with lysosomes and the subsequent degradation of the cargo.[3][4] Inhibition of V-ATPase blocks autophagic flux, leading to the accumulation of autophagosomes.

-

Induction of Apoptosis: The disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis. The mechanisms linking lysosomal dysfunction to apoptosis are complex and can involve the release of lysosomal proteases into the cytoplasm, disruption of mitochondrial function, and the activation of caspase cascades.

This compound: A Potential Disruptor of Cellular pH Homeostasis?

While direct evidence is lacking, the known cytotoxic and pro-apoptotic effects of this compound share phenomenological similarities with the cellular consequences of V-ATPase inhibition. It is plausible that this compound may, directly or indirectly, interfere with cellular pH regulation, contributing to its mechanism of action. Further research is required to investigate this hypothesis.

Quantitative Data on the Effects of V-ATPase Inhibition

To provide a quantitative context for the effects of disrupting cellular pH, the following tables summarize data from studies using the V-ATPase inhibitor Bafilomycin A1.

Table 1: Cytotoxicity of Bafilomycin A1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| GH3 | Rat Pituitary Tumor | 2.5 - 19.2 | |

| Pediatric B-cell ALL | Leukemia | ~1 | |

| DLBCL cell lines | Lymphoma | ~5 | |

| MG63 | Osteosarcoma | 1000 |

Table 2: Effects of Bafilomycin A1 on Cellular Parameters

| Parameter | Cell Line | Concentration | Effect | Reference |

| Lysosomal pH | SKOV3 | 100 nM | Increase from pH 5.15 to pH 6.15 | |

| HeLa | 200 nM | Increase to > pH 7.0 | ||

| Apoptosis | Pediatric B-ALL (697 cells) | 1 nM | Significant increase in Annexin V positive cells | |

| DLBCL (SUDHL-2, SUDHL-4) | 5 nM | Increased percentage of early and late apoptotic cells | ||

| Autophagy (LC3-II levels) | HeLa | 10 nM | Maximal increase (EC50: 5.6 nM) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of cellular pH homeostasis.

Signaling Pathways

Caption: V-ATPase Inhibition Pathway.

Caption: Autophagy Pathway and V-ATPase Inhibition.

Caption: Intrinsic Apoptosis Pathway.

Experimental Workflows

Caption: Cellular pH Measurement Workflow.

Detailed Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes the measurement of lysosomal pH using the ratiometric dye LysoSensor™ Yellow/Blue DND-160 and a microplate reader.

Materials:

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Isotonic solution (20 mM MES, 5 mM KCl, 120 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

-

Isotonic solutions with defined pH values (pH 3.0–5.0)

-

Nigericin (10 µM)

-

Monensin (10 µM)

-

Black 96-well microtiter plates

-

Microplate reader with fluorescence capabilities (e.g., TECAN Spark)

Procedure:

-

Seed cells in a black 96-well microtiter plate and culture to desired confluency.

-

Calibration Curve: a. Incubate a set of wells with isotonic solutions of defined pH values (pH 3.0-5.0) for 15 minutes. b. Add nigericin (10 µM) and monensin (10 µM) to dissipate intracellular pH gradients. c. Add 1 µM LysoSensor™ Yellow/Blue DND-160 to each well and incubate for 5 minutes. d. Measure fluorescence intensities at excitation wavelengths of 330 nm and 385 nm. e. Calculate the ratio of the fluorescence intensities (330nm/385nm) for each pH value and plot the ratio against the pH to generate a calibration curve.

-

Experimental Measurement: a. Treat cells with the experimental compound (e.g., this compound) for the desired time. b. Incubate cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in isotonic solution (pH 7.4) for 5 minutes. c. Measure fluorescence intensities at 330 nm and 385 nm. d. Calculate the fluorescence intensity ratio. e. Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

V-ATPase Activity Assay

This protocol describes an ATP/NADPH-coupled assay to measure V-ATPase activity in isolated lysosomal fractions.

Materials:

-

Isolated lysosomal fractions

-

Reaction buffer (25 mM TEA, pH 7.4, 2 mM ATP, 100 µg/ml BSA, 3 mM phosphoenolpyruvate, 20 U pyruvate kinase/lactic dehydrogenase, 0.2–0.4 mg/ml NADPH, 2 mM DTT, 2 mM Ouabain, 5 mM Na Azide)

-

Concanamycin A (1 µM)

-

260 mM Mg Acetate

-

96-well plates

-

Microplate reader with absorbance capabilities (e.g., Synergy HTX)

Procedure:

-

Prepare the reaction buffer.

-

In a 96-well plate, add 20–50 µg of lysosomal protein to 1 ml of reaction buffer. Prepare parallel samples with and without 1 µM Concanamycin A (a specific V-ATPase inhibitor).

-

Incubate for 30 minutes at 37 °C.

-

Transfer 285 µl of each sample to a new 96-well plate.

-

Record the baseline absorbance of NADPH at 340 nm for 3–5 minutes.

-

Start the reaction by adding 15 µl of 260 mM Mg Acetate.

-

Record the decrease in NADPH absorbance at 340 nm for 15 minutes.

-

The V-ATPase activity is the Concanamycin A-sensitive rate of NADPH oxidation, normalized to the amount of lysosomal protein.

Autophagy Assessment by LC3-II Western Blot

This protocol details the detection of LC3-I to LC3-II conversion as a marker of autophagosome formation.

Materials:

-

Cell culture reagents

-

Chloroquine diphosphate (CQ) or Bafilomycin A1

-

RIPA buffer or other suitable lysis buffer

-

Protease inhibitor cocktail

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against LC3 (e.g., Novus Biologicals, NB100-2331)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Culture cells to 70-75% confluency.

-

Treat cells with the experimental compound. To assess autophagic flux, include parallel treatments with an autophagy inhibitor like Chloroquine (50 µM, overnight) or Bafilomycin A1 (100 nM, 4 hours).

-

Lyse cells in sample buffer and sonicate.

-

Denature protein samples by boiling at 95°C for 5 minutes.

-

Separate proteins (40 µ g/lane ) on a 4-20% polyacrylamide gradient gel.

-

Transfer proteins to a 0.2 µm PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody (e.g., ~2 ug/mL in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate. An increase in the LC3-II band (running at 14-16 kDa) relative to the LC3-I band (16-18 kDa) indicates an increase in autophagosomes.

Apoptosis Detection by Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the experimental compound. Include untreated cells as a negative control.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

-

To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding buffer to each tube.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Conclusion

The intricate regulation of cellular pH is paramount for maintaining cellular homeostasis. While the direct impact of this compound on this fundamental process remains an open area of investigation, its known cytotoxic and pro-apoptotic activities suggest that a disruption of pH gradients could be a contributing factor to its mechanism of action. By studying the effects of well-characterized V-ATPase inhibitors like Bafilomycin A1, researchers can gain valuable insights into the potential consequences of such a disruption. The experimental protocols provided in this guide offer a robust framework for investigating the effects of this compound and other novel compounds on cellular pH homeostasis, autophagy, and apoptosis, thereby paving the way for a more complete understanding of their therapeutic potential.

References

- 1. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bafilomycin A1 inhibits lysosomal, phagosomal, and plasma membrane H(+)-ATPase and induces lysosomal enzyme secretion in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. life-science-alliance.org [life-science-alliance.org]

A Deep Dive into Bactobolamine: A Potent Ribosome-Targeting Agent with a Rich Research History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine, a polyketide-derived antibiotic, has been a subject of scientific inquiry for over four decades. First isolated in 1979 from the bacterium Pseudomonas BMG 13-A7, its potent biological activities, including antibacterial and antitumor properties, have spurred extensive research into its mechanism of action, synthesis, and potential therapeutic applications. This technical guide provides an in-depth overview of the history of this compound research, detailing its discovery, mechanism of action, and key experimental findings.

Discovery, Isolation, and Structure Elucidation

This compound was first reported by Kondo et al. in 1979.[1] The producing organism was identified as Pseudomonas BMG 13-A7. Subsequent research also identified Burkholderia thailandensis E264 as a producer of this compound and its analogs. The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Isolation and Purification of this compound from Pseudomonas BMG 13-A7 (General Procdure based on initial findings):

A detailed protocol from the original 1979 publication by Kondo et al. would be required for a precise replication. However, a general procedure for the isolation of natural products from bacterial fermentation can be outlined as follows:

-

Fermentation: Pseudomonas BMG 13-A7 is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to encourage the production of this compound.

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the bacterial cells. The supernatant is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.

-

Sephadex Chromatography: Size-exclusion chromatography using Sephadex resins can be employed to separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often used as a final purification step to obtain highly pure this compound.

-

Structure Elucidation:

The definitive structure of this compound was determined through the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments help to identify structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its biological effects by targeting a fundamental cellular process: protein synthesis. It is a potent inhibitor of this process in both prokaryotic and eukaryotic cells.

Ribosome Binding

Extensive research has revealed that this compound's primary target is the ribosome. Specifically, it binds to the 70S ribosome in bacteria. Crystallographic studies have shown that this compound binds to a novel site on the 50S ribosomal subunit . This binding site is distinct from those of other known ribosome-targeting antibiotics.

The binding of this compound to the 50S subunit has a profound functional consequence: it leads to the displacement of the peptidyl-tRNA (P-site tRNA) . By dislodging the growing polypeptide chain from the ribosome's catalytic center, this compound effectively halts protein elongation.

Signaling Pathway of Protein Synthesis Inhibition by this compound

The following diagram illustrates the key steps in this compound's mechanism of action at the ribosome.

Caption: this compound binds to the 50S ribosomal subunit, leading to the displacement of P-site tRNA and subsequent inhibition of protein synthesis.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay (General Protocol):

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

-

Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors) is prepared from a suitable source (e.g., E. coli S30 extract, rabbit reticulocyte lysate).

-

Reaction Setup: The reaction mixture contains the cell-free extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase, β-galactosidase), radiolabeled amino acids (e.g., ³⁵S-methionine), and varying concentrations of this compound.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific period to allow for protein synthesis.

-

Detection: The amount of newly synthesized protein is quantified.

-

Radiolabel Incorporation: The reaction mixture is precipitated with trichloroacetic acid (TCA), and the radioactivity of the precipitated protein is measured using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

-

Reporter Enzyme Activity: If a reporter enzyme is used, its activity is measured using a suitable substrate and detection method (e.g., luminescence for luciferase). A decrease in enzyme activity corresponds to inhibition.

-

Ribosome Binding Assay (General Protocol):

This assay determines the binding affinity of a compound to the ribosome.

-

Preparation of Ribosomes: Purified 70S ribosomes are isolated from bacteria.

-

Radiolabeling: this compound can be radiolabeled (e.g., with tritium) to facilitate detection.

-

Binding Reaction: A fixed concentration of radiolabeled this compound is incubated with increasing concentrations of ribosomes in a suitable binding buffer.

-

Separation of Bound and Free Ligand: The ribosome-bound this compound is separated from the free compound using methods such as:

-

Filter Binding Assay: The reaction mixture is passed through a nitrocellulose filter that retains ribosomes and bound ligands, while free ligands pass through. The radioactivity on the filter is then measured.

-

Centrifugation: The reaction mixture is centrifuged to pellet the ribosomes, and the radioactivity in the pellet and/or supernatant is measured.

-

-

Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Biological Activities

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.1 - 1.56 |

| Bacillus subtilis | Gram-positive | 0.2 - 3.13 |

| Escherichia coli | Gram-negative | 0.78 - 12.5 |

| Klebsiella pneumoniae | Gram-negative | 1.56 - 25 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

Note: The MIC values can vary depending on the specific strain and the assay conditions used.

Antitumor Activity

In addition to its antibacterial properties, this compound has demonstrated significant antitumor activity. It has been shown to be cytotoxic to a variety of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| L1210 | Leukemia | 0.04 |

| P388 | Leukemia | 0.05 |

| HeLa | Cervical Cancer | 0.1 - 0.5 |

| MCF-7 | Breast Cancer | 0.2 - 1.0 |

| A549 | Lung Cancer | 0.5 - 2.0 |

Note: IC₅₀ values can vary depending on the cell line and the duration of exposure.

Preclinical In Vivo Studies

Preclinical studies in animal models have provided further evidence of this compound's antitumor potential. In a notable study, this compound was shown to prolong the survival of mice bearing L-1210 leukemia.[2] This early in vivo data highlighted its potential as a therapeutic agent. However, further extensive preclinical development and progression to clinical trials have not been widely reported in publicly available literature, suggesting potential challenges related to its toxicity or pharmacokinetic properties.

Conclusion

This compound remains a fascinating natural product with a well-defined mechanism of action targeting the ribosome. Its potent antibacterial and antitumor activities have been documented since its discovery. While early preclinical data showed promise, the path to clinical application has been challenging. Nevertheless, the unique structure and mode of action of this compound continue to make it a valuable tool for studying protein synthesis and a potential scaffold for the development of novel therapeutic agents. Further research focusing on optimizing its therapeutic index and exploring its full potential in various disease models is warranted.

References

Methodological & Application

Bactobolamine: In Vitro Assay Protocols for Antitumor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bactobolamine is a promising natural product with potential antitumor activities. These application notes provide a comprehensive overview of standardized in vitro assay protocols to characterize the efficacy and mechanism of action of this compound and its analogs. The following protocols are designed for a cancer cell line model and focus on assessing cytotoxicity, induction of apoptosis, and the modulation of key signaling pathways. For the purpose of these notes, we will use a hypothetical scenario where this compound's antitumor activity is investigated in a human lung carcinoma cell line (e.g., A549).

It is hypothesized that this compound exerts its cytotoxic effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[1] The assays described herein will enable researchers to quantify the cytotoxic potency of this compound, confirm its pro-apoptotic activity, and investigate its impact on the phosphorylation status of key proteins within the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from the described in vitro assays. These values are for illustrative purposes and will vary depending on the specific cancer cell line and experimental conditions.

Table 1: Cytotoxicity of this compound in A549 Lung Carcinoma Cells

| Compound | Time Point (hours) | IC50 (µM) |

| This compound | 24 | 15.2 |

| 48 | 8.5 | |

| 72 | 4.1 | |

| Doxorubicin (Control) | 24 | 1.2 |

| 48 | 0.7 | |

| 72 | 0.4 |

Table 2: Apoptosis Induction by this compound in A549 Cells (48-hour treatment)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | - | 3.2 ± 0.8 | 1.5 ± 0.4 |

| This compound | 5 | 15.7 ± 2.1 | 4.3 ± 0.9 |

| This compound | 10 | 32.4 ± 3.5 | 9.8 ± 1.2 |

| This compound | 20 | 58.1 ± 4.2 | 18.6 ± 2.3 |

Table 3: Effect of this compound on PI3K/Akt Pathway Protein Phosphorylation (Western Blot Densitometry Analysis)

| Target Protein | Treatment (10 µM this compound, 24 hours) | Fold Change (vs. Vehicle Control) |

| p-Akt (Ser473) | This compound | 0.25 ± 0.08 |

| Total Akt | This compound | 0.98 ± 0.11 |

| p-mTOR (Ser2448) | This compound | 0.31 ± 0.09 |

| Total mTOR | This compound | 1.02 ± 0.13 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of viable cells.[2][3]

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Plate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[4][5]

Materials:

-

A549 cells

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

A549 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A549 cells and grow to 70-80% confluency.

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry analysis.

Hypothesized this compound Signaling Pathway

References

Bactobolamine: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine is a polyketide-derived natural product that has demonstrated significant antitumor activity in various cancer cell lines. As a potent inhibitor of protein synthesis, this compound induces cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the treatment of cell cultures with this compound, including methods for assessing its cytotoxic and cytostatic effects.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of protein synthesis. This disruption of essential cellular processes leads to the activation of downstream signaling pathways that culminate in cell cycle arrest and programmed cell death (apoptosis). While the precise molecular targets are still under investigation, evidence suggests the involvement of key regulatory pathways.

Experimental Workflow for a Typical this compound Study

Application Notes and Protocols: Bactobolamine Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolamine, also known as Bactobolin, is an antibiotic that has demonstrated potential as both an antitumor and an immunosuppressive agent in early preclinical studies. This document provides a summary of findings from animal model studies and offers generalized protocols for evaluating its efficacy. It is important to note that much of the foundational research on this compound was conducted in the 1980s and early 1990s, and access to the full-text of these seminal articles is limited. Consequently, the quantitative data and specific experimental protocols detailed in those original studies are not fully available in the public domain. The information presented here is compiled from accessible abstracts and is supplemented with representative protocols based on standard methodologies.

Antitumor Activity of this compound in Animal Models

This compound has shown cytotoxic effects against various cancer cell lines, with in vivo studies confirming its potential to inhibit tumor growth and prolong survival, particularly in leukemia models.

Quantitative Data Summary

Due to the limited availability of full-text articles, a comprehensive table of quantitative data from the original studies cannot be provided. The available information is summarized qualitatively below.

Table 1: Summary of this compound Antitumor Activity in Animal Models

| Animal Model | Cancer Type | Administration Route | Key Qualitative Outcomes | Reference |

| Mouse | Leukemia L-1210 | Not Specified | Prolonged survival period. | [1] |

| Mouse | B-16 Melanoma | Not Specified | Strong induction of apoptosis. | [2] |

| Mouse | EL-4 Lymphoma | Not Specified | Weak induction of apoptosis. | [2] |

Experimental Protocol: Murine Leukemia L-1210 Model

The following is a representative protocol for assessing the antitumor efficacy of a compound like this compound in a leukemia L-1210 mouse model. This is a generalized procedure and may not reflect the exact methodology used in the original studies.

Objective: To evaluate the effect of this compound on the survival of mice bearing L-1210 leukemia.

Materials:

-

This compound

-

Vehicle for this compound solubilization (e.g., saline, DMSO)

-

L-1210 murine leukemia cell line

-

DBA/2 mice (female, 6-8 weeks old)

-

Standard chemotherapy agent (e.g., Vincristine) as a positive control

-

Cell culture medium and reagents

-

Syringes and needles for injection

Procedure:

-

Cell Culture: Culture L-1210 cells in appropriate medium until they reach the logarithmic growth phase.

-

Tumor Inoculation: Harvest and wash the L-1210 cells. Resuspend the cells in sterile saline at a concentration of 1x10^6 cells/mL. Inoculate each DBA/2 mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1x10^5 cells/mouse).

-

Animal Grouping and Treatment:

-

Randomly divide the mice into treatment and control groups (n=8-10 mice per group).

-

Group 1 (Vehicle Control): Administer the vehicle solution i.p. daily for 9 days, starting 24 hours after tumor inoculation.

-

Group 2-4 (this compound): Administer this compound at three different dose levels (e.g., low, medium, high) i.p. daily for 9 days.

-

Group 5 (Positive Control): Administer a standard chemotherapy agent at a known effective dose.

-

-

Monitoring and Data Collection:

-

Monitor the mice daily for signs of toxicity (e.g., weight loss, behavioral changes) and mortality.

-

Record the day of death for each mouse.

-

-